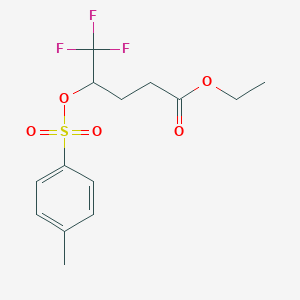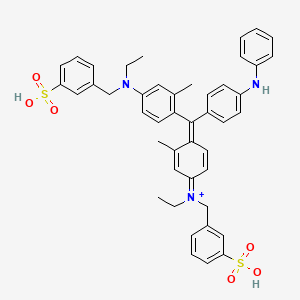
Acid Blue 109
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Blue 109 is a synthetic dye belonging to the triphenylmethane class of dyes. It is widely used in various industries, particularly in textiles, due to its vibrant blue color and excellent dyeing properties. The compound is known for its stability and resistance to fading, making it a popular choice for coloring fabrics and other materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acid Blue 109 typically involves the condensation of benzaldehyde derivatives with dimethylaniline in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired dye. The process can be summarized as follows:
Condensation Reaction: Benzaldehyde derivatives react with dimethylaniline in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the intermediate compound.
Oxidation: The intermediate compound is then oxidized using an oxidizing agent such as potassium dichromate or hydrogen peroxide to form the final dye, this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The dye is then purified through filtration, crystallization, and drying processes to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Acid Blue 109 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: this compound can be reduced to its leuco form, which is colorless and can be used in certain applications.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate, hydrogen peroxide, and sodium hypochlorite. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite or zinc dust are used to reduce this compound. The reactions are usually performed in alkaline conditions.
Substitution: Substitution reactions can be carried out using various reagents, depending on the desired substitution.
Major Products Formed
Oxidation Products: Depending on the oxidizing agent and conditions, various oxidation products can be formed, including quinones and other aromatic compounds.
Reduction Products: The primary reduction product is the leuco form of this compound, which is colorless.
Substitution Products: The products of substitution reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Acid Blue 109 has a wide range of applications in scientific research, including:
Chemistry: The dye is used as a pH indicator and in various analytical techniques to detect and quantify different substances.
Biology: this compound is used in histology and cytology for staining tissues and cells, allowing researchers to visualize and study biological structures.
Medicine: The dye is used in medical diagnostics and research to stain and identify specific cells and tissues.
Industry: this compound is widely used in the textile industry for dyeing fabrics, as well as in the production of inks, plastics, and other materials.
Wirkmechanismus
The mechanism of action of Acid Blue 109 involves its ability to bind to specific molecular targets and pathways. The dye interacts with various cellular components, including proteins and nucleic acids, through electrostatic and hydrophobic interactions. These interactions result in the staining of cells and tissues, allowing researchers to visualize and study biological structures.
Vergleich Mit ähnlichen Verbindungen
Acid Blue 109 can be compared with other similar compounds, such as:
Acid Blue 9:
Acid Blue 93: Another triphenylmethane dye, Acid Blue 93 is used in textile dyeing and has similar chemical properties to this compound.
Acid Blue 41: This dye is used in various industrial applications and has similar stability and resistance to fading as this compound.
Uniqueness
This compound is unique due to its excellent dyeing properties, stability, and resistance to fading. Its ability to bind to specific molecular targets and pathways makes it a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
7253-35-2 |
|---|---|
Molekularformel |
C45H46N3O6S2+ |
Molekulargewicht |
789.0 g/mol |
IUPAC-Name |
[(4Z)-4-[(4-anilinophenyl)-[4-[ethyl-[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylidene]-3-methylcyclohexa-2,5-dien-1-ylidene]-ethyl-[(3-sulfophenyl)methyl]azanium |
InChI |
InChI=1S/C45H45N3O6S2/c1-5-47(30-34-12-10-16-41(28-34)55(49,50)51)39-22-24-43(32(3)26-39)45(36-18-20-38(21-19-36)46-37-14-8-7-9-15-37)44-25-23-40(27-33(44)4)48(6-2)31-35-13-11-17-42(29-35)56(52,53)54/h7-29H,5-6,30-31H2,1-4H3,(H2,49,50,51,52,53,54)/p+1 |
InChI-Schlüssel |
CTXPTPBEMQHKNZ-UHFFFAOYSA-O |
Isomerische SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC(=C(C=C2)/C(=C\3/C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3C)/C5=CC=C(C=C5)NC6=CC=CC=C6)C |
Kanonische SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3C)C5=CC=C(C=C5)NC6=CC=CC=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


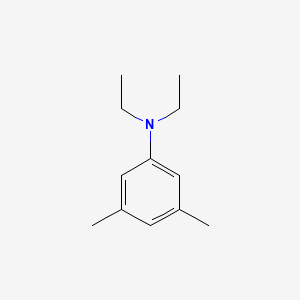
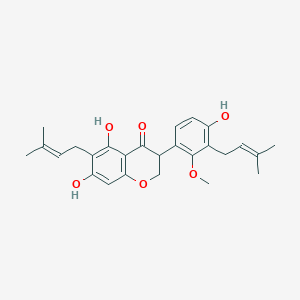
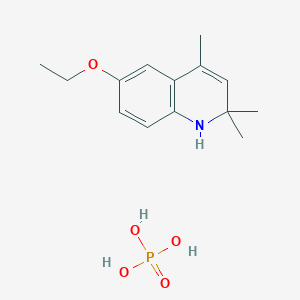
![2-(1,3-Benzodioxol-5-yl)-4-[(3,4-dimethylphenyl)imino]-4H-1-benzopyran-6-ol](/img/structure/B14150733.png)
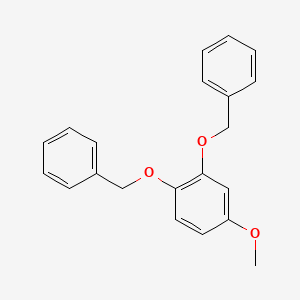
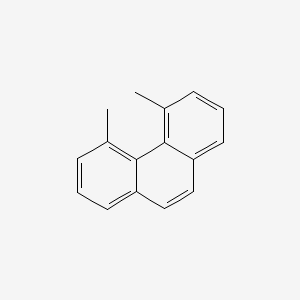
![3-[3-(2,4-Dinitrophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B14150748.png)
![4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol](/img/structure/B14150765.png)

![Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14150773.png)
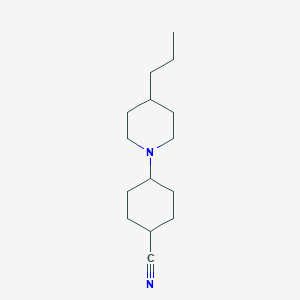
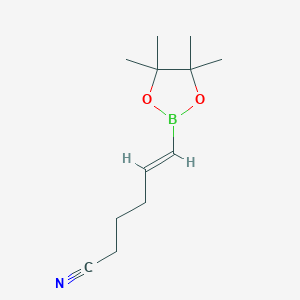
![N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B14150787.png)
